molecular formula C21H42O2 B107259 [(Octadecyloxy)methyl]oxirane CAS No. 16245-97-9

[(Octadecyloxy)methyl]oxirane

Cat. No. B107259
CAS RN: 16245-97-9
M. Wt: 326.6 g/mol
InChI Key: ZXJBWUAALADCRI-UHFFFAOYSA-N
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Patent
US06906167B2

Procedure details

50 mL of Catalyst B, 40.0 g of stearyl glycidyl ether (SGE) and 22.8 g of octyl glycidyl ether (OGE) were added to 210 ml of toluene, and a vessel was closed. The polymerization was carried out at 130° C. for 24 hours with stirring. The reaction solution was added to a large amount of acetone containing a small amount of a dilute solution of hydrogen chloride. A precipitated solid was dried under reduced pressure at 80° C. for 24 hours to obtain a poly(stearyl glycidyl ether/octyl glycidyl ether) copolymer. Pale yellow solid. Yield 75%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
[Compound]
Name
Catalyst B
Quantity
50 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH:2]1[O:4][CH2:3]1.[CH2:24]([O:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[CH:25]1[O:27][CH2:26]1.C1(C)C=CC=CC=1.Cl>CC(C)=O>[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH:2]1[O:4][CH2:3]1.[CH2:24]([O:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[CH:25]1[O:27][CH2:26]1 |f:5.6|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C1CO1)OCCCCCCCCCCCCCCCCCC
Name
Quantity
22.8 g
Type
reactant
Smiles
C(C1CO1)OCCCCCCCC
Name
Quantity
210 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Catalyst B
Quantity
50 mL
Type
catalyst
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was closed
CUSTOM
Type
CUSTOM
Details
A precipitated solid was dried under reduced pressure at 80° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1CO1)OCCCCCCCCCCCCCCCCCC.C(C1CO1)OCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.